tert-butyl 4-chloro-1H-pyrazole-1-carboxylate tert-butyl 4-chloro-1H-pyrazole-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13587193
InChI: InChI=1S/C8H11ClN2O2/c1-8(2,3)13-7(12)11-5-6(9)4-10-11/h4-5H,1-3H3
SMILES: CC(C)(C)OC(=O)N1C=C(C=N1)Cl
Molecular Formula: C8H11ClN2O2
Molecular Weight: 202.64 g/mol

tert-butyl 4-chloro-1H-pyrazole-1-carboxylate

CAS No.:

Cat. No.: VC13587193

Molecular Formula: C8H11ClN2O2

Molecular Weight: 202.64 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 4-chloro-1H-pyrazole-1-carboxylate -

Specification

Molecular Formula C8H11ClN2O2
Molecular Weight 202.64 g/mol
IUPAC Name tert-butyl 4-chloropyrazole-1-carboxylate
Standard InChI InChI=1S/C8H11ClN2O2/c1-8(2,3)13-7(12)11-5-6(9)4-10-11/h4-5H,1-3H3
Standard InChI Key NCZCAYOHICXNKL-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1C=C(C=N1)Cl
Canonical SMILES CC(C)(C)OC(=O)N1C=C(C=N1)Cl

Introduction

tert-Butyl 4-chloro-1H-pyrazole-1-carboxylate is a chemical compound belonging to the pyrazole family, characterized by its five-membered heterocyclic structure containing two adjacent nitrogen atoms. This compound has gained attention for its potential applications in medicinal chemistry and organic synthesis due to its reactivity and ability to serve as an intermediate in various chemical reactions.

Synthesis Methods

The synthesis of tert-butyl 4-chloro-1H-pyrazole-1-carboxylate typically involves the chlorination of pyrazole derivatives. One common synthetic route includes the chlorination process, which often leads to regioselective substitution at the 4-position of the pyrazole ring. This is crucial for maintaining the desired chemical properties of the compound. Reaction monitoring can be performed using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Applications in Organic Synthesis

tert-Butyl 4-chloro-1H-pyrazole-1-carboxylate serves as a versatile intermediate in organic synthesis. It can undergo various chemical reactions, such as nucleophilic substitution and coupling reactions, often requiring specific catalysts like palladium to optimize yields and selectivity. These reactions are fundamental for synthesizing more complex organic molecules and derivatives.

Applications Table

ApplicationDescription
Organic SynthesisIntermediate for complex organic molecules
Coupling ReactionsUtilizes palladium catalysts for bond formation
Nucleophilic SubstitutionFacilitates the introduction of different functional groups

Analytical Techniques for Characterization

The characterization of tert-butyl 4-chloro-1H-pyrazole-1-carboxylate involves spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. These techniques are essential for confirming the compound's structure and assessing its purity.

Analytical Techniques Table

TechniquePurpose
NMR SpectroscopyStructural confirmation
IR SpectroscopyFunctional group identification and purity assessment

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